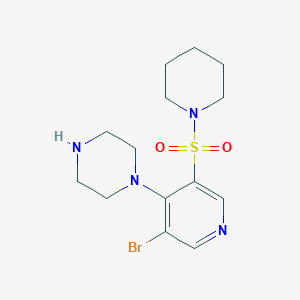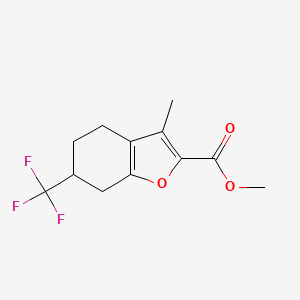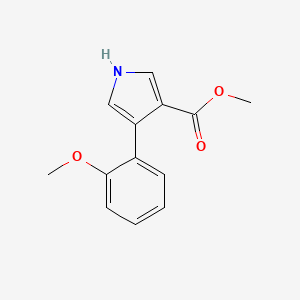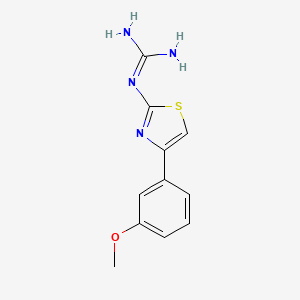
1-(4-(3-Methoxyphenyl)thiazol-2-yl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(3-Methoxyphenyl)thiazol-2-yl)guanidine is a compound that features a thiazole ring substituted with a 3-methoxyphenyl group and a guanidine moiety. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development . The presence of the methoxy group and the guanidine moiety can influence the compound’s reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the cyclization of a thiourea derivative with a halogenated ketone or aldehyde in the presence of a base . The reaction conditions often include solvents like ethanol or water and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for thiazole derivatives, including 1-(4-(3-Methoxyphenyl)thiazol-2-yl)guanidine, may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(3-Methoxyphenyl)thiazol-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Applications De Recherche Scientifique
1-(4-(3-Methoxyphenyl)thiazol-2-yl)guanidine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-(4-(3-Methoxyphenyl)thiazol-2-yl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and ionic interactions with active sites, while the thiazole ring can participate in π-π stacking interactions . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Methyl-1,3-thiazol-2-yl)guanidine: Similar structure but with a methyl group instead of a methoxy group.
1-(4-(4-Chlorophenyl)thiazol-2-yl)guanidine: Contains a chlorophenyl group instead of a methoxyphenyl group.
1-(4-(3,4,5-Trimethoxyphenyl)thiazol-2-yl)guanidine: Features additional methoxy groups on the phenyl ring.
Uniqueness
1-(4-(3-Methoxyphenyl)thiazol-2-yl)guanidine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This compound’s specific substitution pattern can lead to distinct biological activities and interactions compared to its analogs .
Propriétés
Formule moléculaire |
C11H12N4OS |
|---|---|
Poids moléculaire |
248.31 g/mol |
Nom IUPAC |
2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C11H12N4OS/c1-16-8-4-2-3-7(5-8)9-6-17-11(14-9)15-10(12)13/h2-6H,1H3,(H4,12,13,14,15) |
Clé InChI |
MSHOPLWIQJBEFT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=CSC(=N2)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


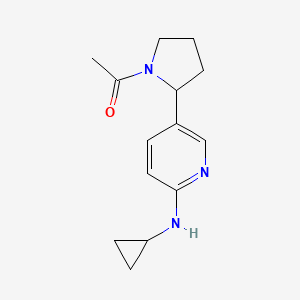
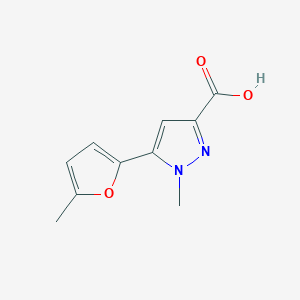
![7-(2,2,2-Trifluoroacetyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one](/img/structure/B11804708.png)
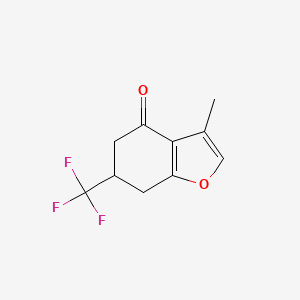
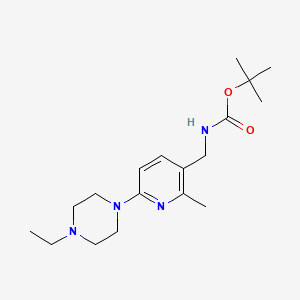
![Ethyl 2-bromo-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B11804717.png)
![(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-5-yl)(phenyl)methanol](/img/structure/B11804718.png)
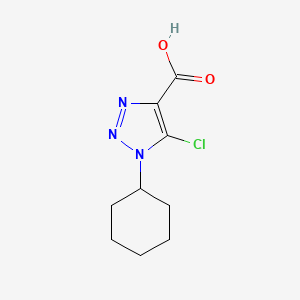
![1-(4-Chloro-2-fluorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11804730.png)

